2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide
Description
2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide is a tertiary amide featuring a four-membered azetidine ring substituted at the 3-position. Its structure combines a rigid azetidine moiety with an ethyl-methyl amide group, which may influence its physicochemical properties, biological activity, and synthetic utility.
Properties
IUPAC Name |
2-(azetidin-3-yl)-N-ethyl-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-4-11(3)9(12)7(2)8-5-10-6-8/h7-8,10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKZNEXNSRBMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C(C)C1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide can be achieved through various methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . . Industrial production methods often involve optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to yield functionalized azetidines.
Scientific Research Applications
2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound exhibits biological activities, including cytotoxic and antibacterial properties.
Medicine: Azetidine derivatives are explored for their potential as pharmacophores in drug development.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide to four related compounds, emphasizing structural, synthetic, and functional differences.
N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide
- Structure : Features a tertiary amide with ethyl and methyl substituents on nitrogen, similar to the target compound, but lacks the azetidine ring. Instead, it includes a 3-methylphenyl group.
- Synthesis : Prepared via conventional amidation reactions, characterized by X-ray crystallography .
- Properties: The absence of azetidine reduces conformational rigidity compared to the target compound.
- Pharmacological Relevance: Amides in this class are noted for antibacterial and anti-inflammatory activities .
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Structure : Combines a tryptamine-derived indole moiety with a naproxen-based aromatic system. Unlike the target compound, it lacks azetidine but includes a bulky naphthalene group.
- Functional Comparison : The indole and naphthalene groups may confer affinity for serotonin receptors or cyclooxygenase (COX) targets, whereas the azetidine in the target compound could favor interactions with enzymes requiring small-ring heterocycles.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Contains an N,O-bidentate directing group, critical for metal-catalyzed C–H functionalization. Unlike the target compound, it has a hydroxyl group and lacks the azetidine ring.
2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile
- Structure : Shares the azetidine ring with the target compound but incorporates a pyrrolopyrimidine-pyrazole pharmacophore.
- Synthesis : Prepared via multi-step reactions involving dichloromethane and triethylamine, highlighting the reactivity of azetidine intermediates .
- Functional Insight : The azetidine ring here serves as a scaffold for attaching bioactive heterocycles, suggesting that the target compound’s azetidine could similarly anchor functional groups for drug design.
Key Comparative Data
Critical Analysis of Structural and Functional Differences
- Azetidine vs.
- Amide Substituents : The ethyl-methyl amide group may reduce polarity compared to hydroxyl-containing analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide), affecting solubility and bioavailability .
- Pharmacophore Hybridization: Hybrid structures like the naproxen-tryptamine derivative demonstrate the value of combining motifs for multifunctionality, a strategy that could be applied to the target compound by appending azetidine to known pharmacophores.
Biological Activity
2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide is a compound of interest in medicinal chemistry due to its unique structural features, which include an azetidine ring and an amide functional group. This compound has been explored for its potential biological activities, including interactions with various biological targets that may lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C7H14N2O, with a molecular weight of approximately 158.20 g/mol. The compound features an azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, which is known to influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound suggests potential interactions with receptors involved in neurotransmission and cellular signaling pathways. Preliminary studies indicate that compounds with similar structures may exhibit significant binding affinities to various biological targets.
Potential Therapeutic Applications
- Antiviral Activity : Compounds containing azetidine rings have shown antiviral properties against several viruses, including coronaviruses and influenza strains. For instance, related azetidinone derivatives have demonstrated moderate inhibitory activity against human coronavirus (EC50 = 45 µM) and influenza A virus (EC50 = 12 µM) .
- Anticancer Properties : Similar azetidine-based compounds have been evaluated for their antiproliferative effects against various cancer cell lines. For example, certain azetidinone derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines .
- Neurotransmitter Modulation : Given its structural characteristics, there is a hypothesis that this compound may modulate neurotransmitter systems, potentially impacting conditions such as depression or anxiety.
Study on Antiviral Activity
In a study examining the antiviral properties of azetidinone derivatives, it was found that certain compounds could significantly inhibit viral replication in vitro. The findings suggested that modifications in the azetidine structure could enhance antiviral efficacy .
Anticancer Evaluation
Research evaluating the antiproliferative effects of azetidine derivatives on cancer cell lines demonstrated promising results. For instance, a related compound showed significant inhibition of cell proliferation in MCF-7 breast cancer cells at low concentrations (IC50 = 1.05 µM) .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and structural features of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Azetidin-3-yloxy)-N-methylpropanamide | Contains an azetidine ring | Moderate antiviral activity |
| N-(azetidin-3-yl)-N-methylpropanamide | Lacks the methoxy group | Potential anticancer properties |
| 2-(Azetidin-3-yloxy)-N-ethyl-N-methylpropanamide | Variation in alkyl substituent | Neurotransmitter modulation potential |
| N-(oxetan-3-yl)propionamide | Oxetane ring instead of azetidine | Different reactivity profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
